![molecular formula C20H15N3O6S B2836164 N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941947-66-6](/img/structure/B2836164.png)
N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While the exact synthesis process for this compound is not available, related compounds have been synthesized via condensation methods using benzo[d][1,3]-dioxole carbaldehyde and other reagents . The yield of these reactions is typically good, and the products can be crystallized in solvents like acetone, ethyl acetate, and ethanol .Applications De Recherche Scientifique
Antibacterial Agents
Research has shown that benzothiazole derivatives can possess significant antibacterial activity. For instance, novel analogs designed and synthesized for their promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, have been evaluated. These compounds were also assessed for cytotoxic activity, indicating their potential as non-cytotoxic antibacterial agents at certain concentrations (Palkar et al., 2017).
Anti-Inflammatory and Analgesic Agents
Another study focused on the synthesis of novel compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic activities. These compounds were tested as cyclooxygenase inhibitors and showed high inhibitory activity, comparable to standard drugs (Abu‐Hashem et al., 2020).
Anti-Cancer Agents
Benzothiazole derivatives have also been explored for their potential as epidermal growth factor receptor (EGFR) inhibitors. A novel series of these derivatives were synthesized and evaluated for cytotoxicity against various cancer cell lines, showing moderate to excellent potency. This highlights their potential role in cancer treatment, especially due to their selective toxicity towards cancer cells over normal cells (Zhang et al., 2017).
Mécanisme D'action
Target of Action
The primary targets of this compound are vascular endothelial growth factor receptor 1 (VEGFR1) and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. P-glycoprotein efflux pumps are responsible for drug resistance in many types of cancer by pumping out anticancer drugs from the cells .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It inhibits VEGFR1, thereby suppressing angiogenesis . It also inhibits P-glycoprotein efflux pumps, which can enhance the efficacy of anticancer drugs by preventing them from being pumped out of the cells .
Biochemical Pathways
The inhibition of VEGFR1 by this compound disrupts the VEGF signaling pathway, which is crucial for angiogenesis. This can lead to a reduction in blood supply to the tumor, thereby inhibiting its growth . The inhibition of P-glycoprotein efflux pumps can enhance the intracellular concentration of anticancer drugs, thereby increasing their efficacy .
Pharmacokinetics
Its interaction with P-glycoprotein efflux pumps suggests that it might be subject to active efflux, which could affect its distribution and elimination .
Result of Action
The inhibition of angiogenesis by this compound can lead to a reduction in tumor growth. Its ability to inhibit P-glycoprotein efflux pumps can enhance the efficacy of anticancer drugs, potentially leading to improved treatment outcomes .
Action Environment
Environmental factors such as pH and the presence of other drugs can influence the action of this compound. For example, the activity of P-glycoprotein efflux pumps can be affected by the pH of the environment. Additionally, the presence of other drugs that are substrates or inhibitors of these pumps can influence the compound’s efficacy .
Propriétés
IUPAC Name |
N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O6S/c24-18(21-12-2-4-15-17(6-12)29-10-27-15)7-13-8-30-20(22-13)23-19(25)11-1-3-14-16(5-11)28-9-26-14/h1-6,8H,7,9-10H2,(H,21,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGQSFKDZCKOPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
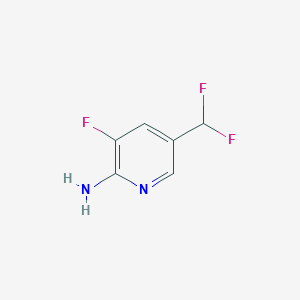
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2836082.png)
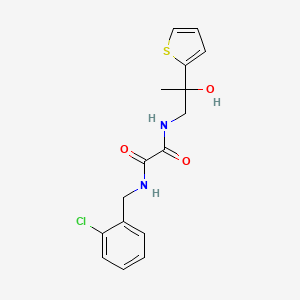

![4-(4-chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2836086.png)
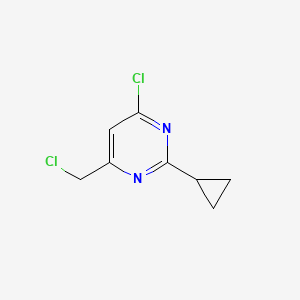
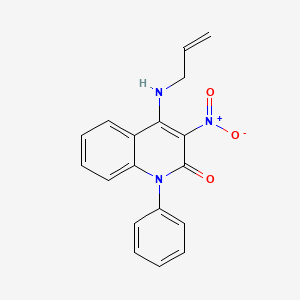
![2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl cyclohexanecarboxylate](/img/structure/B2836090.png)
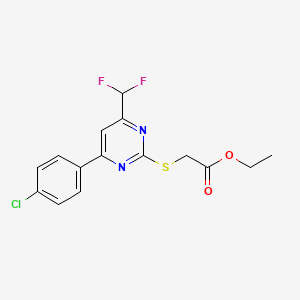
![ethyl 4-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B2836095.png)
![(2,4-dimethylthiazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2836096.png)



